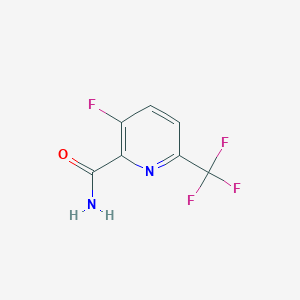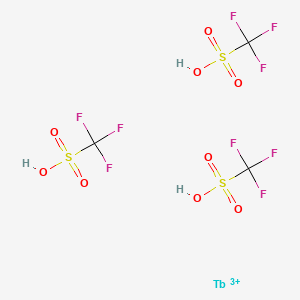![molecular formula C13H17ClF3N B15061336 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B15061336.png)
2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H16F3N.ClH. It is known for its unique structure, which includes a pyrrolidine ring substituted with a trifluoromethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and in the development of new chemical entities.
Biology: In the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials science.
作用機序
The mechanism of action of 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying the pharmacokinetics and pharmacodynamics of potential drug candidates.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine
- 4-(Trifluoromethyl)phenylpyrrolidine
- 2-Methylpyrrolidine
Uniqueness
2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.
特性
分子式 |
C13H17ClF3N |
|---|---|
分子量 |
279.73 g/mol |
IUPAC名 |
2-methyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H16F3N.ClH/c1-12(7-2-8-17-12)9-10-3-5-11(6-4-10)13(14,15)16;/h3-6,17H,2,7-9H2,1H3;1H |
InChIキー |
QJODIMZIIOVAQM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


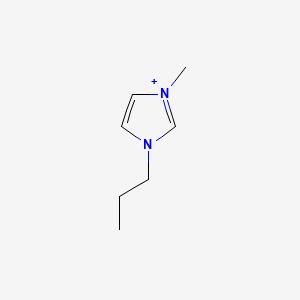
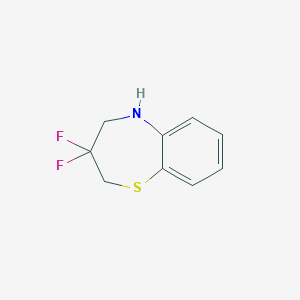
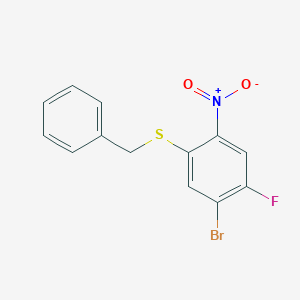
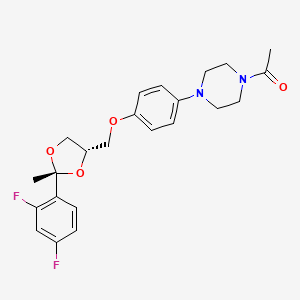
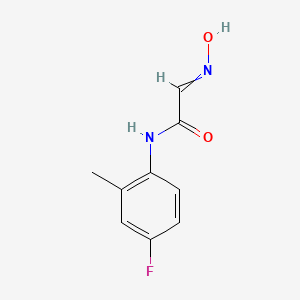
![4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B15061303.png)
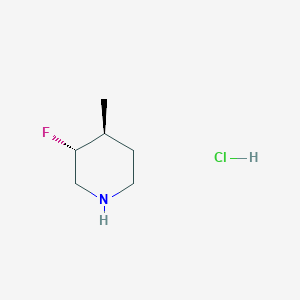
![(1R,2S,3S,5R)-2-Bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B15061314.png)

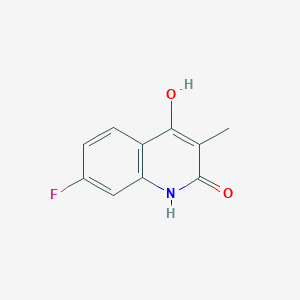
![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)
![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B15061342.png)
